molecular formula C10H10BrF2N B13591301 2-(4-Bromo-2,6-difluorophenyl)pyrrolidine

2-(4-Bromo-2,6-difluorophenyl)pyrrolidine

Cat. No.: B13591301
M. Wt: 262.09 g/mol
InChI Key: NQDDEZDMKYSMSU-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,6-difluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H10BrF2N It is a pyrrolidine derivative that features a bromine atom and two fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,6-difluorophenyl)pyrrolidine typically involves the coupling of 4-bromo-2,6-difluorobenzene with pyrrolidine. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the aryl halide and the pyrrolidine . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,6-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-2,6-difluorophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-2,6-difluorophenyl)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts different chemical and biological properties compared to its isocyanate counterparts. This uniqueness makes it valuable in specific research and industrial applications where the pyrrolidine ring’s properties are advantageous.

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

2-(4-bromo-2,6-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10BrF2N/c11-6-4-7(12)10(8(13)5-6)9-2-1-3-14-9/h4-5,9,14H,1-3H2

InChI Key

NQDDEZDMKYSMSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2F)Br)F

Origin of Product

United States

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